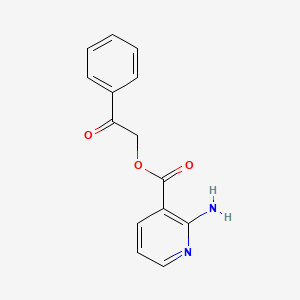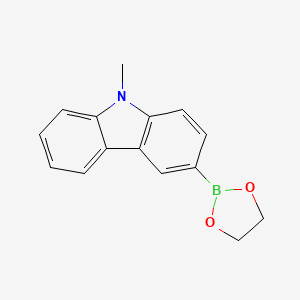
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound features a carbazole core, which is a tricyclic aromatic compound, and a dioxaborolane group, which is a boron-containing heterocycle. The unique combination of these two moieties imparts interesting chemical properties and reactivity to the compound, making it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole typically involves the formation of the dioxaborolane group and its subsequent attachment to the carbazole core. One common method involves the reaction of 9-methyl-9H-carbazole with a boronic acid derivative under palladium-catalyzed Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the dioxaborolane group to other boron-containing functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of functionalized carbazole derivatives.
科学的研究の応用
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials. Its boron-containing group makes it valuable for Suzuki-Miyaura coupling reactions.
Biology: The compound can be used as a fluorescent probe for detecting various biological molecules, such as sugars and proteins.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism by which 3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole exerts its effects depends on its specific application. In chemical reactions, the dioxaborolane group acts as a versatile functional group that can undergo various transformations. In biological applications, the compound can interact with specific molecular targets, such as enzymes or receptors, through its boron-containing group, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
3-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazole is unique due to its combination of a carbazole core and a dioxaborolane group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for. For example, its use in Suzuki-Miyaura coupling reactions and its potential as a fluorescent probe in biological applications highlight its versatility and uniqueness.
特性
CAS番号 |
809287-10-3 |
|---|---|
分子式 |
C15H14BNO2 |
分子量 |
251.09 g/mol |
IUPAC名 |
3-(1,3,2-dioxaborolan-2-yl)-9-methylcarbazole |
InChI |
InChI=1S/C15H14BNO2/c1-17-14-5-3-2-4-12(14)13-10-11(6-7-15(13)17)16-18-8-9-19-16/h2-7,10H,8-9H2,1H3 |
InChIキー |
OXRMQPPJRHYBEH-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


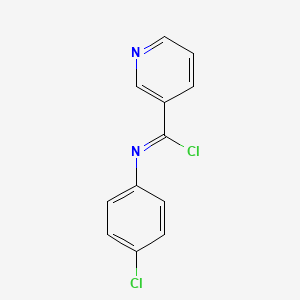
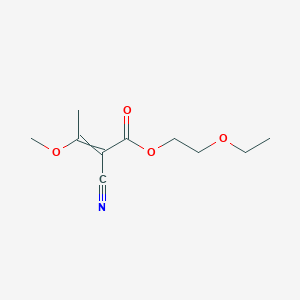
![(2R,3R)-4-[Di(prop-2-en-1-yl)amino]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B12527985.png)
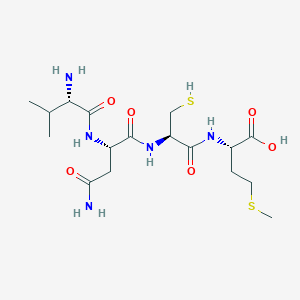

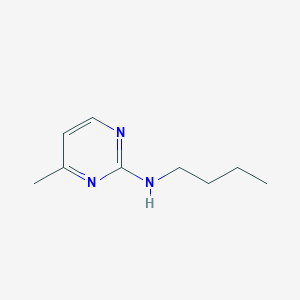
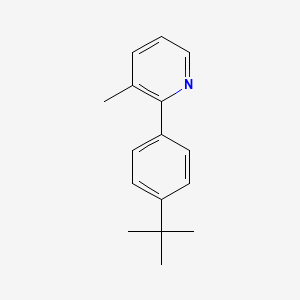
![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)
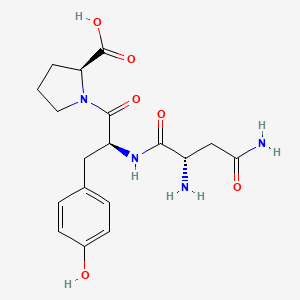
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)
